Bis[bis(trimethylsilyl)amino]germane
Overview
Description
Bis[bis(trimethylsilyl)amino]germane (BTMG) is a chemical compound that contains germanium, carbon, hydrogen, and silicon. It has a molecular weight of 399.43 . The IUPAC name for this compound is bis(trimethylsilyl)amine–germane (2/1) .
Synthesis Analysis
Bis[bis(trimethylsilyl)amino]germane can be synthesized by the reaction of 1-hydroxygermatrane with bis[bis(trimethylsilyl)amino]stannylene . This synthesis process has been characterized by 1H, 13C, 29Si NMR spectroscopy, elemental analysis, and X-ray diffractometry .Molecular Structure Analysis
The molecule is a derivative of ammonia with trimethylsilyl groups in place of two hydrogen atoms . An electron diffraction study shows that the silicon-nitrogen bond length and Si-N-Si bond angle are similar to disilazane .Chemical Reactions Analysis
Bis[bis(trimethylsilyl)amino]germane is used as a precursor in the fabrication of germanium thin films, nanostructures, and semiconductors for electronic and photonic applications.Physical And Chemical Properties Analysis
Bis[bis(trimethylsilyl)amino]germane is a liquid substance . The compound has a formula of C12H36GeN2Si4 .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Methods : Bis[bis(trimethylsilyl)amino]germane and its derivatives have been synthesized through various methods, such as the reaction of germanium tetrachloride with bis(trimethylsilyl)amine or the corresponding N-lithium derivative (Rivière-Baudet, Ahra, & Ahra, 1993). Similar methodologies have been employed for the synthesis of other related germanes (Nikolaeva, Megges, Lorberth, & Petrosyan, 1998).
Crystal and Molecular Structures : The crystal and molecular structures of bis[bis(trimethylsilyl)amino]germane derivatives have been extensively studied. For instance, the sulfurization and selenation products of bis[bis(trimethylsilyl)amino]germanium(II) were analyzed using X-ray crystallography, revealing interesting structural properties (Wegner, Jockisch, Schier, & Schmidbaur, 2000).
Chemical Reactions and Properties
Reactivity with Other Compounds : Research has shown that bis[bis(trimethylsilyl)amino]germane can react with various compounds, leading to the formation of new germane derivatives. For example, its reaction with bromocyanogen results in bis[bis(trimethylsilyl)amino]bromocyanogermane (Nikolaeva, Avtomonov, Lorberth, & Petrosyan, 1998).
Applications in Polymer Synthesis : The compound has been utilized in the synthesis of novel polymers, such as poly(germanium thiolate), which contains a germanium-sulfur bond in the main chain. This highlights its potential in creating new classes of organometallic polymers (Shoda, Iwata, Kim, Hiraishi, & Kobayashi, 1996).
Safety And Hazards
Bis[bis(trimethylsilyl)amino]germane may cause serious eye irritation . It is recommended to wear protective gloves, protective clothing, and eye protection when handling this substance . If it comes into contact with the eyes, it is advised to rinse cautiously with water for several minutes and seek medical advice if irritation persists .
properties
IUPAC Name |
[[[bis(trimethylsilyl)amino]germyl-trimethylsilylamino]-dimethylsilyl]methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H38GeN2Si4/c1-16(2,3)14(17(4,5)6)13-15(18(7,8)9)19(10,11)12/h13H2,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJFHQCVPQLUEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)[GeH2]N([Si](C)(C)C)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H38GeN2Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[bis(trimethylsilyl)amino]germane | |
CAS RN |
55290-25-0 | |
Record name | Germanium, bis(bis(trimethylsilyl))amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055290250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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